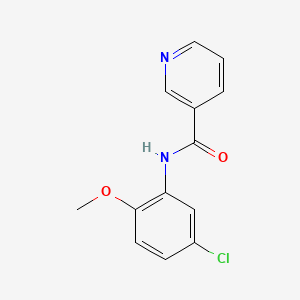

N-(5-chloro-2-methoxyphenyl)nicotinamide

Description

N-(5-Chloro-2-methoxyphenyl)nicotinamide is a nicotinamide derivative featuring a 5-chloro-2-methoxyphenyl substituent linked to the pyridine-3-carboxamide core. For instance, sulfonamide and oxadiazole derivatives of the N-(5-chloro-2-methoxyphenyl) scaffold demonstrate diverse biological activities, including enzyme inhibition (e.g., lipoxygenase, alkaline phosphatase) . The chloro-methoxy substitution pattern on the phenyl ring is critical for target engagement, as seen in compounds like SBI-425, a potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitor .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUDQCNVDCUVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(5-chloro-2-methoxyphenyl)nicotinamide is a derivative of nicotinamide. The primary target of this compound is Tissue-nonspecific Alkaline Phosphatase (TNAP) . TNAP is an ectoenzyme crucial for bone matrix mineralization via its ability to hydrolyze extracellular inorganic pyrophosphate (ePPi), a potent mineralization inhibitor, to phosphate (Pi).

Mode of Action

The compound interacts with TNAP and inhibits its activity. By inhibiting TNAP, the compound affects the hydrolysis of ePPi, thereby influencing the ratio of Pi to ePPi. This interaction and the resulting changes play a significant role in the regulation of skeletal and dental calcification.

Biochemical Pathways

The inhibition of TNAP by N-(5-chloro-2-methoxyphenyl)nicotinamide affects the biochemical pathway involving the hydrolysis of ePPi to Pi. This pathway is crucial for normal skeletal and dental calcification. In other areas of the body, low ePPi levels can lead to the development of pathological soft-tissue calcification.

Result of Action

The inhibition of TNAP by N-(5-chloro-2-methoxyphenyl)nicotinamide can have several effects at the molecular and cellular levels. It can influence the process of bone matrix mineralization and potentially affect the development of pathological soft-tissue calcification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-(5-chloro-2-methoxyphenyl)nicotinamide:

Key Insights from Comparative Analysis

- Bioisosteric Replacements : Replacing the sulfonamide group in SBI-425 with a direct nicotinamide linkage (as in the target compound) may reduce TNAP affinity but improve metabolic stability. Sulfonamide-containing derivatives generally exhibit higher potency due to enhanced hydrogen bonding with enzyme active sites .

- Substituent Effects : The 5-chloro-2-methoxy group is conserved across all analogues, suggesting its role in hydrophobic interactions and π-stacking with target proteins. For example, in SBI-425, this group contributes to a 100-fold selectivity for TNAP over intestinal alkaline phosphatase .

- Backbone Flexibility : Butanamide derivatives with oxadiazole-thioether chains (e.g., lipoxygenase inhibitors) show moderate activity (IC₅₀ ~40–60 µM), likely due to increased conformational flexibility compared to rigid nicotinamide cores .

- Pharmacokinetics : SBI-425 demonstrates exceptional oral bioavailability (75–91% in rats), attributed to its sulfonamide linker and balanced lipophilicity. In contrast, bulkier analogues like KEV lack pharmacokinetic data but may face absorption challenges due to their polycyclic structures .

Research Findings and Implications

- Enzyme Inhibition : Sulfonamide derivatives (e.g., SBI-425) outperform nicotinamide and butanamide analogues in potency, underscoring the importance of the sulfonamide moiety in targeting phosphatases .

- Therapeutic Potential: The 5-chloro-2-methoxyphenyl group is a versatile pharmacophore for diverse targets, including lipoxygenase (anti-inflammatory), TNAP (cardiometabolic diseases), and JAK kinases (oncology) .

- Synthetic Accessibility : Nicotinamide derivatives are synthetically tractable via coupling reactions, whereas sulfonamide and oxadiazole-containing compounds require multi-step protocols, increasing production complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.